(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine
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Overview
Description
(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, are also common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine: shares structural similarities with other heterocyclic compounds such as pyrano[3,2-f][1,4]oxazepines and benzyl-substituted oxazepines.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both pyrano and oxazepine rings, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
57492-69-0 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(5aS,9aS)-4-benzyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C15H21NO2/c1-2-5-13(6-3-1)11-16-8-10-18-15-14(12-16)7-4-9-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15-/m0/s1 |
InChI Key |
NMPPGLKKHFDDPM-GJZGRUSLSA-N |
Isomeric SMILES |
C1C[C@H]2CN(CCO[C@@H]2OC1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CCOC2OC1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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